molecular formula C12H17NO2 B180635 N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine CAS No. 135795-90-3

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Cat. No.: B180635
CAS No.: 135795-90-3
M. Wt: 207.27 g/mol
InChI Key: USWVWJSAJAEEHQ-UHFFFAOYSA-N
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Description

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is a chemical compound that belongs to the class of substituted methylenedioxyphenethylamines. This compound is known for its psychoactive properties and is structurally related to other well-known compounds such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxy-N-methylamphetamine (MDMA) .

Preparation Methods

The synthesis of N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine can be achieved through several routes. One common method involves the reductive amination of 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P) using a reducing agent such as sodium borohydride (NaBH4) . Another method involves the reduction of 1-(3,4-methylenedioxyphenyl)-2-nitropropene . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine involves its interaction with neurotransmitter transporters. It acts as a releasing agent for serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced mood, empathy, and sensory perception. The compound also interacts with various serotonin receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is similar to other compounds in the methylenedioxyphenethylamine class, such as:

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,3,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWVWJSAJAEEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC2=C(C=C1)OCO2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894039
Record name N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
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URL https://comptox.epa.gov/dashboard/DTXSID70894039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135795-90-3, 103818-46-8, 128767-12-4
Record name N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135795-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1,3-Benzodioxolylbutanamine
Source European Chemicals Agency (ECHA)
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Record name METHYL-J
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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